molecular formula C19H18ClN7O B10897817 5-(4-chlorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-chlorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10897817
M. Wt: 395.8 g/mol
InChI Key: PPKJIARBQYNDCQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the chlorophenyl and isopropyl-methyl-pyrazolyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the Triazolopyrimidine Core: The pyrazole derivative is then reacted with a suitable triazole precursor, such as 3-amino-1,2,4-triazole, under cyclization conditions to form the triazolopyrimidine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride in the presence of a base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial growth.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptosis pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N~7~-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • 5-(4-Chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

5-(4-Chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to the presence of the isopropyl and methyl groups on the pyrazole ring, which enhance its biological activity and selectivity compared to similar compounds. This structural modification contributes to its improved pharmacokinetic properties and therapeutic potential.

Properties

Molecular Formula

C19H18ClN7O

Molecular Weight

395.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H18ClN7O/c1-11(2)26-12(3)8-17(25-26)24-18(28)16-9-15(13-4-6-14(20)7-5-13)23-19-21-10-22-27(16)19/h4-11H,1-3H3,(H,24,25,28)

InChI Key

PPKJIARBQYNDCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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